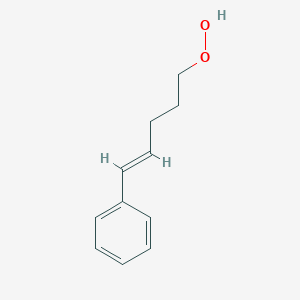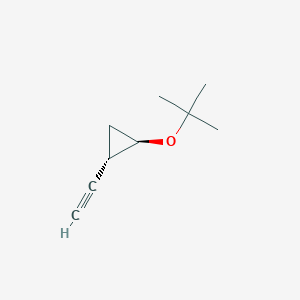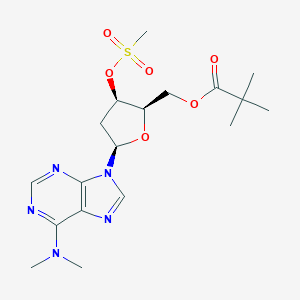
2'-Deoxypuromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxypuromycin is a nucleoside antibiotic that is structurally similar to puromycin. It is commonly used in scientific research as a tool for protein synthesis inhibition. The compound is synthesized through a multi-step process, which involves the conversion of uridine to 2'-deoxyuridine, followed by the attachment of puromycin to the 2'-deoxyuridine molecule.
Wirkmechanismus
The mechanism of action of 2'-deoxypuromycin involves its binding to the ribosome during translation. This causes premature chain termination, inhibiting protein synthesis. The compound is selective for bacterial ribosomes, making it a useful tool for studying bacterial protein synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2'-deoxypuromycin include inhibition of protein synthesis, as well as potential effects on RNA synthesis and DNA replication. The compound has also been shown to induce apoptosis in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2'-deoxypuromycin in lab experiments include its specificity for bacterial ribosomes, as well as its ability to inhibit protein synthesis. However, the compound can be toxic to cells at high concentrations, and its effects on RNA synthesis and DNA replication may complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 2'-deoxypuromycin. These include the development of new synthesis methods, the exploration of its effects on RNA synthesis and DNA replication, and the investigation of its potential as an anti-cancer agent. Additionally, the compound may have applications in the development of new antibiotics targeting bacterial protein synthesis.
Synthesemethoden
The synthesis of 2'-deoxypuromycin involves several steps, starting with the conversion of uridine to 2'-deoxyuridine. This is achieved through the use of enzymes such as uridine phosphorylase and thymidine phosphorylase. The resulting 2'-deoxyuridine is then attached to puromycin using a coupling agent such as N,N'-carbonyldiimidazole. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2'-Deoxypuromycin is commonly used in scientific research as a tool for protein synthesis inhibition. It works by binding to the ribosome during translation, causing premature chain termination and inhibiting protein synthesis. This makes it a valuable tool for studying the role of specific proteins in cellular processes.
Eigenschaften
CAS-Nummer |
132370-70-8 |
|---|---|
Produktname |
2'-Deoxypuromycin |
Molekularformel |
C18H27N5O6S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
[(2R,3R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H27N5O6S/c1-18(2,3)17(24)27-8-12-11(29-30(6,25)26)7-13(28-12)23-10-21-14-15(22(4)5)19-9-20-16(14)23/h9-13H,7-8H2,1-6H3/t11-,12-,13-/m1/s1 |
InChI-Schlüssel |
FHHWPZLULXFRQD-JHJVBQTASA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C |
SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C |
Synonyme |
2'-deoxypuromycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



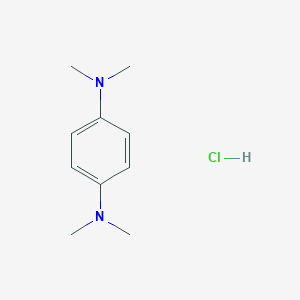
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
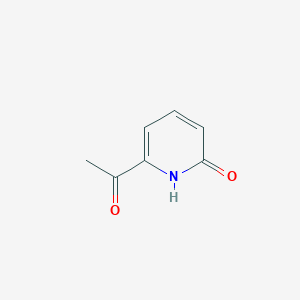
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
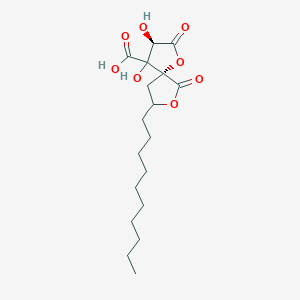
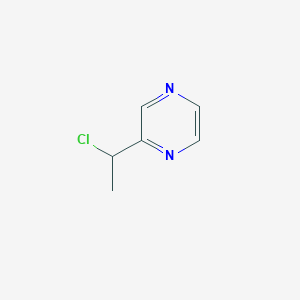
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
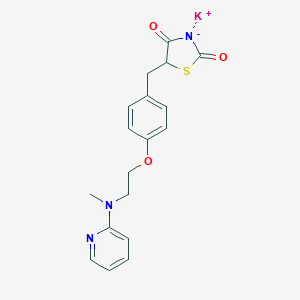
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
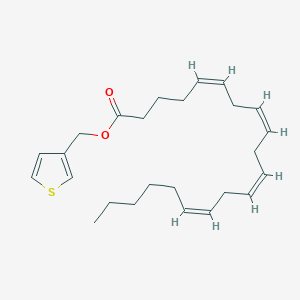
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)
